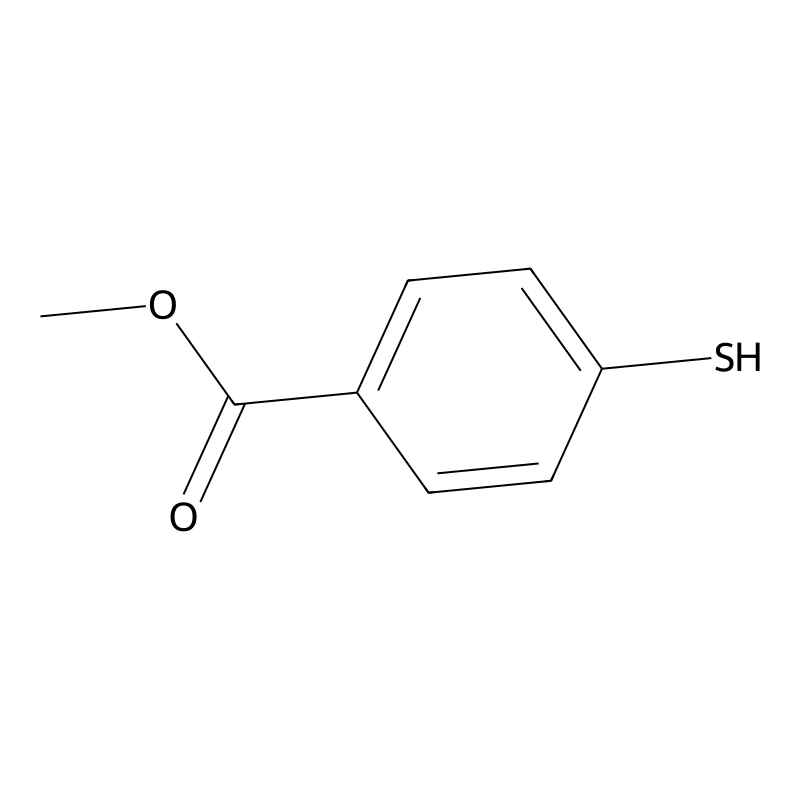

Methyl 4-sulfanylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzimidazole Fungicides

Application

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s, based on the fungicidal activity of the benzimidazole ring structure.

Methods

Results

Due to their particularly outstanding antibacterial properties, they are widely used in agriculture.

Fatty Acid Methyl Ester Sulfonate (MES)

Methyl 4-sulfanylbenzoate, with the chemical formula and CAS number 237573, is an organic compound characterized by a benzoate structure with a sulfanyl group attached at the para position. This compound appears as a colorless to pale yellow liquid and has notable applications in various fields, including medicinal chemistry and organic synthesis. Its molecular structure consists of a benzene ring substituted with a methyl ester group and a thiol group, contributing to its unique chemical properties and reactivity .

- Nucleophilic Substitution: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

- Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

Several methods can be employed to synthesize methyl 4-sulfanylbenzoate:

- Direct Esterification: Reacting 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst can yield methyl 4-sulfanylbenzoate.

- Thioester Formation: The reaction of benzoic acid derivatives with thiol compounds under specific conditions can also produce this compound.

- Reduction Reactions: Starting from nitro or halogenated benzoates, reduction processes can lead to the formation of the sulfanyl derivative.

These synthetic routes highlight the versatility of methyl 4-sulfanylbenzoate in organic synthesis .

Methyl 4-sulfanylbenzoate finds applications across various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Utilized in polymer chemistry for creating novel materials.

The compound's unique structure allows it to participate in diverse chemical transformations, making it valuable in research and industry .

Interaction studies involving methyl 4-sulfanylbenzoate primarily focus on its reactivity with biological molecules. Investigating how this compound interacts with proteins or enzymes could provide insights into its potential therapeutic applications. Additionally, studies exploring its interactions with other small molecules may reveal synergistic effects that enhance its biological activity .

Several compounds share structural similarities with methyl 4-sulfanylbenzoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-sulfanylbenzoate | Sulfanyl group at ortho position | Different positioning affects reactivity |

| Methyl 3-nitro-4-sulfanylbenzoate | Nitro group addition | Introduces additional functional properties |

| Methyl 4-methylbenzoate | Methyl substitution | Lacks the sulfanyl group, altering chemical behavior |

| Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | Complex substituents | More complex structure offers different reactivity |

Methyl 4-sulfanylbenzoate stands out due to its specific combination of a sulfanyl group and a methyl ester, which influences its chemical behavior and potential applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant